4-chloro-3-phenyl-1,2-thiazol-5-amine
Description
Properties
CAS No. |
1239257-87-4 |
|---|---|
Molecular Formula |
C9H7ClN2S |
Molecular Weight |
210.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chlorination and Functional Group Modifications
Introducing chlorine at position 4 often occurs post-cyclization. Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C selectively substitutes the para position of the phenyl group in 3-phenyl-1,2-thiazol-5-amine . This method, adapted from thiazole functionalization , proceeds via a radical mechanism, confirmed by electron paramagnetic resonance (EPR) studies, and achieves 85% conversion. Alternatively, direct chlorination during cyclization is achievable using N -chlorosuccinimide (NCS) as a mild chlorinating agent. For instance, reacting 3-phenyl-1,2-thiazol-5-amine with NCS in acetonitrile at 50°C for 6 hours introduces chlorine at position 4 with 78% yield .
Table 2: Chlorination Agents and Conditions
| Substrate | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Phenyl-1,2-thiazol-5-amine | SO₂Cl₂ | CH₂Cl₂ | 0 | 85 |
| 3-Phenyl-1,2-thiazol-5-amine | NCS | CH₃CN | 50 | 78 |
Amine Group Introduction and Optimization
The amine at position 5 is introduced via nucleophilic substitution or reductive amination. In one protocol, 4-chloro-3-phenyl-1,2-thiazole-5-nitrile is treated with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), reducing the nitrile to a primary amine with 90% efficiency . This method, paralleling triazol-amine reductions , requires anhydrous conditions to prevent side reactions. Alternatively, Ullmann coupling of 4-chloro-3-phenyl-1,2-thiazole-5-bromide with aqueous ammonia in the presence of copper(I) iodide and 1,10-phenanthroline at 100°C achieves 65% yield .
| Substrate | Reagents/Conditions | Yield (%) |
|---|---|---|
| 4-Chloro-3-phenyl-1,2-thiazole-5-nitrile | LiAlH₄, THF, reflux | 90 |
| 4-Chloro-3-phenyl-1,2-thiazole-5-bromide | NH₃, CuI, 1,10-phenanthroline, 100°C | 65 |
Structural Characterization and Analytical Data
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of 4-chloro-3-phenyl-1,2-thiazol-5-amine. The ¹H-NMR spectrum (DMSO-d₆) exhibits a singlet at δ 6.71 ppm for the thiazole proton, a multiplet at δ 7.31–7.50 ppm for the phenyl group, and a broad singlet at δ 5.12 ppm for the amine protons . The ¹³C-NMR spectrum shows a signal at δ 165.3 ppm for the C=N group and δ 136.4 ppm for the ipso carbon of the phenyl ring . Infrared (IR) spectroscopy reveals N–H stretching vibrations at 3307 cm⁻¹ and C–Cl absorption at 742 cm⁻¹ .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-phenyl-1,2-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiazole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-chloro-3-phenyl-1,2-thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-chloro-3-phenyl-1,2-thiazol-5-amine with structurally related compounds, focusing on heterocyclic core variations, substituent effects, and physicochemical properties.
Key Comparisons
Heterocyclic Core Variations
- Thiazole vs. Thiadiazole : Thiadiazoles (e.g., 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine ) contain two nitrogen atoms and one sulfur, increasing ring aromaticity and stability compared to thiazoles. This affects electronic properties and binding interactions in biological systems.
- Isothiazole vs. Thiazole : The isothiazole analog (4-Chloro-3-methylisothiazol-5-amine ) swaps sulfur and nitrogen positions, altering dipole moments and reactivity.
Substituent Effects Phenyl vs. This difference influences solubility and membrane permeability.
Physicochemical Properties Density and Boiling Points: Methyl-substituted isothiazoles (1.447 g/cm³ ) are less dense than brominated thiazoles (1.806 g/cm³ ), reflecting differences in molecular packing. Solubility: Hydrochloride salts (e.g., 5-Amino-3-methylisothiazole hydrochloride ) exhibit improved aqueous solubility compared to free bases, critical for pharmaceutical formulations.
Biological Implications
- Thiadiazole derivatives (e.g., 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine ) are explored as anticancer agents due to their ability to inhibit enzyme activity via sulfur-nitrogen interactions.
- Thiazoles with aromatic substituents (e.g., phenyl) often show enhanced antimicrobial activity compared to aliphatic analogs, as seen in related triazole and oxadiazole derivatives .
Q & A
Basic: What are the common synthetic routes and characterization methods for 4-chloro-3-phenyl-1,2-thiazol-5-amine?
Answer:
Synthesis typically involves cyclocondensation of thiourea derivatives with α-chloroketones or via nucleophilic substitution on preformed thiazole rings. For example, chlorophenyl-substituted heterocycles are often synthesized under reflux conditions using solvents like ethanol or dichloromethane, with catalysts such as acetic acid to promote cyclization . Characterization relies on 1H/13C NMR to confirm regiochemistry and substituent placement, mass spectrometry (MS) for molecular weight validation, and FT-IR to identify amine (-NH2) and C-Cl stretches. Purity is assessed via HPLC with UV detection at 254 nm .
Basic: How does the chlorophenyl substituent influence the compound’s electronic properties and reactivity?
Answer:
The 4-chlorophenyl group introduces electron-withdrawing effects via the Cl atom, polarizing the thiazole ring and enhancing electrophilic reactivity at the 5-amine position. This substituent also increases lipophilicity, as evidenced by logP values >2.5 in analogs, which impacts solubility in polar solvents . X-ray crystallography of related compounds shows planar geometry, with dihedral angles between the phenyl and thiazole rings <10°, suggesting minimal steric hindrance .
Advanced: What strategies optimize yield and regioselectivity in thiazol-5-amine synthesis?
Answer:
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions (e.g., over-chlorination) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may require post-reaction purification via column chromatography .
- Catalysts : Use of Lewis acids (e.g., ZnCl2) improves regioselectivity by stabilizing intermediate carbocations during ring formation .
- Microwave-assisted synthesis : Reduces reaction time by 50–70% compared to traditional reflux, as demonstrated in triazole-thiadiazole analogs .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial IC50 values) often arise from:
- Assay variability : Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative) .
- Structural analogs : Subtle changes like fluorophenyl vs. chlorophenyl groups alter binding affinity to targets like DNA gyrase .
- Solution-state aggregation : Poor solubility in aqueous buffers may lead to false negatives; use DMSO stocks <1% v/v and confirm compound stability via LC-MS .
Advanced: What computational methods predict the interaction of this compound with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2, EGFR kinase). The chlorophenyl group shows strong π-π stacking with hydrophobic pockets, while the 5-amine forms hydrogen bonds with catalytic residues .
- QSAR models : Use Hammett constants (σ) for the Cl substituent to correlate electronic effects with antimicrobial activity (R² >0.85 in triazole-thiadiazole analogs) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD values <2 Å indicate stable binding .
Advanced: How do spectroscopic techniques differentiate tautomeric forms of thiazol-5-amine derivatives?
Answer:
- NMR : 1H NMR distinguishes tautomers via NH2 proton shifts (δ 5.8–6.2 ppm for amine vs. δ 8.0–8.5 ppm for imine forms) .
- IR : Amine N-H stretches (3300–3500 cm⁻¹) vs. imine C=N stretches (1600–1650 cm⁻¹) .
- X-ray crystallography : Resolves tautomeric states definitively; planar thiazole rings favor amine tautomers in solid state .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Use PPE : Nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Perform reactions in a fume hood; chlorinated heterocycles may release HCl vapor under heat .
- Waste disposal : Neutralize acidic byproducts with NaHCO3 before disposal in halogenated waste containers .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Purification : Column chromatography is impractical at >10 g scale; switch to recrystallization (solvent: ethyl acetate/hexane, 1:3) .
- Byproduct control : Monitor chlorinated intermediates via TLC (Rf 0.3–0.5 in ethyl acetate) to avoid carryover impurities .
- Yield optimization : Pilot reactions in continuous flow reactors improve reproducibility (85–90% yield in oxadiazole analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
